7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a 2-methylphenyl substituent at the 7-position.
Mechanism of Action
Target of Action
The primary target of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd . This interaction results in the disruption of the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s significant antimycobacterial activity suggests it may have favorable absorption, distribution, metabolism, and excretion properties that allow it to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation. The compound has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Biochemical Analysis
Biochemical Properties
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation . The compound acts as an inhibitor of EZH2, thereby modulating the epigenetic landscape and influencing gene expression patterns. Additionally, it has been shown to interact with cytochrome bd oxidase in Mycobacterium tuberculosis, inhibiting its activity and affecting the bacterial energy metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it affects gene expression by inhibiting EZH2, leading to changes in the expression of genes involved in cell growth and survival . In bacterial cells, the compound disrupts cellular metabolism by inhibiting cytochrome bd oxidase, leading to reduced ATP production and impaired bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of EZH2, inhibiting its methyltransferase activity and preventing the methylation of histone H3 at lysine 27 (H3K27me3) . This results in the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. Additionally, the compound inhibits cytochrome bd oxidase by binding to its active site, disrupting the electron transport chain and reducing ATP production in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and apoptotic effects on cancer cells, as well as its inhibitory effects on bacterial growth . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by cancer cells or bacteria.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux by inhibiting key enzymes such as EZH2 and cytochrome bd oxidase, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to target sites such as the nucleus or mitochondria. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with EZH2 and other nuclear proteins involved in gene regulation . It may also localize to the mitochondria, where it can inhibit cytochrome bd oxidase and affect cellular energy metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. One common method includes heating thiophene-2-carboxamides in formic acid, which affords the desired thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
- Chemistry
Properties
IUPAC Name |
7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-4-2-3-5-9(8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGOZUQZEAJJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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